4-(1,2,3-Thiadiazol-4-yl)benzamide derivatives represent a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds are characterized by the presence of a thiadiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms, coupled with a benzamide moiety. The unique structural features of these derivatives offer a wide range of applications in various fields,
The compound can be classified under the broader category of thiadiazole derivatives. Thiadiazoles can exist in various isomeric forms, with 1,3,4-thiadiazole being one of the most studied due to its promising biological activities. The specific structure of 4-(1,2,3-thiadiazol-4-yl)benzamide suggests potential applications in drug development, particularly in targeting specific biological pathways associated with diseases.
The synthesis of 4-(1,2,3-thiadiazol-4-yl)benzamide typically involves several key steps:
The yields from these reactions can vary based on the specific conditions employed, such as temperature, reaction time, and the nature of the solvents used.
The molecular structure of 4-(1,2,3-thiadiazol-4-yl)benzamide can be analyzed through various spectroscopic techniques:
The structure consists of a benzene ring substituted at one position with a thiadiazole group. The presence of nitrogen and sulfur in the thiadiazole ring contributes to its unique chemical properties and reactivity.
4-(1,2,3-Thiadiazol-4-yl)benzamide may participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 4-(1,2,3-thiadiazol-4-yl)benzamide often involves:
Studies have shown that these interactions often involve hydrogen bonding and hydrophobic interactions between the thiadiazole ring and target biomolecules.
The physical and chemical properties of 4-(1,2,3-thiadiazol-4-yl)benzamide are crucial for understanding its behavior in biological systems:
These properties influence its formulation as a pharmaceutical agent and its bioavailability.
4-(1,2,3-Thiadiazol-4-yl)benzamide has potential applications across several fields:
4-(1,2,3-Thiadiazol-4-yl)benzamide is a synthetic organic compound characterized by the fusion of a benzamide moiety with a 1,2,3-thiadiazole heterocycle. Its systematic IUPAC name is 4-(1,2,3-thiadiazol-4-yl)benzamide, reflecting the substitution pattern where the thiadiazole ring is attached at the para-position of the benzamide’s phenyl group. The molecular formula is C₉H₇N₃OS, with a molecular weight of 205.24 g/mol. Key identifiers include:
Table 1: Chemical Identifiers of 4-(1,2,3-Thiadiazol-4-yl)benzamide
Property | Value |
---|---|
CAS Registry Number | 175205-53-5 |
InChI Key | PAVNUEROKSNSDS-UHFFFAOYSA-N |
SMILES | O=C(N)C1=CC=C(C=C1)C2=CSN=N2 |
Exact Mass | 205.0310 g/mol |
Hydrogen Bond Donor Count | 1 (amide -NH₂) |
Hydrogen Bond Acceptor Count | 4 (amide C=O, thiadiazole S, N, N) |
Structurally, the molecule consists of two planar domains:
Crystallographic data (though limited for this specific compound) suggest the molecule adopts a near-coplanar conformation in the solid state, maximizing π-orbital overlap between the thiadiazole and phenyl rings. This planarity is crucial for biological interactions, particularly in binding to enzyme active sites [7].
Thiadiazoles emerged as privileged scaffolds in medicinal chemistry following the serendipitous discovery of early bioactive derivatives in the mid-20th century. Key milestones include:
1950s–1970s: The first-generation thiadiazole drugs entered clinical use. Acetazolamide (a 1,3,4-thiadiazole sulfonamide) was approved as a carbonic anhydrase inhibitor for glaucoma and diuresis (1953). Methazolamide (structurally similar) followed for similar indications. The antibacterial sulfamethizole (a 1,3,4-thiadiazole-sulfonamide hybrid) and the cephalosporin antibiotic cefazolin (containing a tetrazole-thiadiazole hybrid system) highlighted the scaffold’s versatility [4] [8].
1980s–2000s: Synthetic methodologies evolved beyond classical cyclization of thiosemicarbazides. Microwave-assisted synthesis (e.g., Chauhan et al., 2020) enabled rapid, high-yield preparation under solvent-free conditions. Organocatalytic approaches (e.g., Ishikawa et al., 2017) using molecular oxygen as a co-oxidant provided greener routes to 1,2,3-thiadiazoles. Metal-free strategies (e.g., Chen et al., 2016) using tetrabutylammonium iodide (TBAI) catalyzed reactions between N-tosylhydrazones and sulfur offered improved functional group tolerance [1].
2010s–Present: Rational drug design exploits thiadiazole’s mesoionic character (electron delocalization allowing charge separation). This property facilitates membrane penetration and interaction with diverse biological targets. Research expanded into anticancer (e.g., Poplawski et al.’s FCP23/FCP26 derivatives against glioblastoma), antidiabetic, antiprotozoal, and antiviral agents [1] [4] [9].
Table 2: Evolution of Thiadiazole Synthesis Methodologies
Era | Method | Advantages | Representative Work |
---|---|---|---|
Classical (1950s) | Acid-catalyzed cyclization | Simple reagents | Synthesis of acetazolamide precursors |
Modern (2000s) | Microwave/ultrasound-assisted | Reduced reaction time (minutes), high yields | Mishra et al. (2021), Chauhan et al. (2020) |
Contemporary (2010s+) | Organocatalytic redox systems | Metal-free, environmentally benign | Ishikawa et al. (2017) |
TBAI-catalyzed multicomponent | Functional group tolerance | Chen et al. (2016) |
4-(1,2,3-Thiadiazol-4-yl)benzamide itself emerged as a synthetic intermediate during this modern era, accessible via methods like palladium-catalyzed cross-coupling or cyclocondensation, though detailed historical records of its specific discovery are sparse [3] [6].
The conjugation of benzamide with thiadiazole creates synergistic pharmacophores with enhanced bioactivity profiles. Key rationales include:
Table 3: Bioactivity of Selected Benzamide-Thiadiazole Hybrids
Biological Target | Compound Class | Potency | Therapeutic Area |
---|---|---|---|
EGFR/HER-2 kinases | 6,7-Methoxyquinoline-N-(thiadiazol-2-yl)benzamide | IC₅₀ = 29–55 nM (kinase); IC₅₀ = 0.77 µM (SK-BR-3 cells) | Breast/lung cancer |
Glucokinase (GK) | N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamides | EC₅₀ ~ 100–500 nM | Type 2 diabetes |
15-Lipoxygenase-1 (15-LOX-1) | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | IC₅₀ = 2–10 µM | Cancer/Inflammation |
Carbonic anhydrase | Historical (e.g., acetazolamide) | Kᵢ < 10 nM | Glaucoma, epilepsy |
The continued exploration of 4-(1,2,3-thiadiazol-4-yl)benzamide analogs focuses on structural diversification (alkylation, acylation, or complexation) to refine target selectivity and overcome limitations like plasma protein binding or metabolic lability observed in early candidates [2] [10]. This scaffold remains a cornerstone in designing multitargeted therapies for complex diseases.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: